1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-

Reactive dye synthesis Regiospecific sulfonation Azo dye intermediate

1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- (CAS 110845-57-3), also known as 2-Amino-6-(β-sulfatoethylsulfonyl)-8-sulfonaphthalene, is a bifunctional naphthalene derivative containing both a fiber-reactive β-sulfatoethylsulfonyl (vinyl sulfone precursor) group and a sulfonic acid solubilizing group positioned on the same naphthalene core. With a molecular formula C12H13NO9S3 and molecular weight of 411.43 g/mol, this compound belongs to the class of sulfonated aminonaphthalene intermediates used predominantly in the manufacture of fiber-reactive azo dyes.

Molecular Formula C12H13NO9S3
Molecular Weight 411.4 g/mol
CAS No. 110845-57-3
Cat. No. B12684436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-
CAS110845-57-3
Molecular FormulaC12H13NO9S3
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N
InChIInChI=1S/C12H13NO9S3/c13-9-2-1-8-5-10(7-12(11(8)6-9)24(16,17)18)23(14,15)4-3-22-25(19,20)21/h1-2,5-7H,3-4,13H2,(H,16,17,18)(H,19,20,21)
InChIKeyDWMQTTUISPICHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- (CAS 110845-57-3): Chemical Identity and Industrial Context for Procurement Decisions


1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- (CAS 110845-57-3), also known as 2-Amino-6-(β-sulfatoethylsulfonyl)-8-sulfonaphthalene, is a bifunctional naphthalene derivative containing both a fiber-reactive β-sulfatoethylsulfonyl (vinyl sulfone precursor) group and a sulfonic acid solubilizing group positioned on the same naphthalene core [1]. With a molecular formula C12H13NO9S3 and molecular weight of 411.43 g/mol, this compound belongs to the class of sulfonated aminonaphthalene intermediates used predominantly in the manufacture of fiber-reactive azo dyes . Its structure features an amino group at the 7-position (2-position of the alternative numbering), a sulfonic acid group at the 1-position (8-position), and a β-sulfatoethylsulfonyl reactive anchor at the 3-position (6-position), making it one of several possible regioisomeric intermediates within the vinyl sulfone dye intermediate family [2].

Procurement Risk Alert: Why Generic Substitution of CAS 110845-57-3 with Other Sulfatoethylsulfonyl Naphthalene Isomers Is Scientifically Unjustified


Within the family of sulfatoethylsulfonyl-substituted aminonaphthalene monosulfonic acids, regioisomeric positioning of the sulfonic acid group on the naphthalene ring is not a trivial structural nuance but a determinant of downstream dye performance. Conventional sulfonation of 2-aminonaphthalenes bearing the β-hydroxyethylsulfone (or its sulfato ester) yields isomeric mixtures — for example, sulfonation of 2-aminonaphthalene-6-hydroxyethylsulfone produces 1-sulfo and 8-sulfo isomers in approximately a 95:5 ratio under typical conditions [1]. The 1-sulfo isomer (corresponding to CAS 81417-89-2) has historically dominated commercial availability, yet the 8-sulfo isomer (CAS 110845-57-3) has been identified in the patent literature as the critically important regioisomer for preparing certain fiber-reactive dyes, while the other three regioisomeric forms (2,5,7; 2,7,5; and 2,6,8 substitution patterns) are explicitly noted as not suitable for this purpose [1]. Residual contamination with the wrong isomer can cause a hypsochromic shift (undesirable color deviation) in the resulting dyestuff [1]. Therefore, procurement of the correct regioisomer — verified by structural identity — is essential for reproducible dye synthesis and color matching.

Quantitative Differentiation Evidence for CAS 110845-57-3: Head-to-Head Comparisons Against Closest Analogs


Regioisomeric Purity and the 2,6,8- vs. 2,6,1- Substitution Pattern: Why the 8-Sulfo Isomer Is the Critical Intermediate

U.S. Patent 5,082,963 discloses a regiospecific sulfonation process that yields isomerically pure 2-amino-6-(β-sulfatoethylsulfonyl)-naphthalene-8-sulfonic acid (CAS 110845-57-3), distinguishing it from the conventionally obtained 1-sulfo isomer (CAS 81417-89-2). The patent explicitly states that the 2-amino-8-(β-sulfatoethylsulfonyl)-naphthalene-6-sulfonic acid (i.e., the 2,8,6-substitution pattern corresponding to CAS 110845-57-3) is 'an important aminonaphthalene used in the preparation of monoazo and disazo dyestuff,' whereas the 2,5,7-, 2,7,5-, and 2,6,8- substituted isomers 'are not' suitable as starting materials for fiber-reactive dyes [1]. The patent further notes that residual contamination with the 3-sulfo isomer can cause a hypsochromic shift in the resulting dyestuff, directly linking isomer identity to color quality [1].

Reactive dye synthesis Regiospecific sulfonation Azo dye intermediate Vinyl sulfone dye

Conventional Sulfonation Isomer Ratio: 1-Sulfo vs. 8-Sulfo Distribution and the Procurement Implication

Under conventional (non-regiospecific) sulfonation conditions, the reaction of 2-aminonaphthalene-6-hydroxyethylsulfone with oleum at 70–80 °C yields two isomeric products: the 1-sulfo isomer and the 8-sulfo isomer in a ratio of approximately 95:5 [1]. The 1-sulfo isomer is recovered as a precipitate, while the 8-sulfo isomer (CAS 110845-57-3) — the minor product — is largely lost in the filtrate due to its high water solubility [1]. This means that CAS 110845-57-3 is inherently difficult to obtain via conventional manufacturing routes, and its availability depends on either specialized regiospecific processes or costly isomer separation.

Sulfonation isomer ratio Process chemistry Dye intermediate manufacturing Isomer separation

Computed Molecular Descriptors: Hydrogen Bond Donor/Acceptor Profile Compared with Closest Isomer CAS 81417-89-2

Computational analysis of CAS 110845-57-3 yields an exact mass of 410.97524451 g/mol, with 3 hydrogen bond donor sites, 10 hydrogen bond acceptor sites, 6 rotatable bonds, 25 heavy atoms, and a complexity score of 773 . These values are identical, within computational precision, to those of its closest regioisomer CAS 81417-89-2 (2-amino-6-(2-sulfooxyethylsulfonyl)naphthalene-1-sulfonic acid), which also has an exact mass of 410.97500 g/mol, 3 H-bond donors, 10 H-bond acceptors, and 6 rotatable bonds . The near-identity of these bulk molecular descriptors underscores that differentiation between these isomers cannot rely on simple physicochemical property screening but requires structural verification via NMR, HPLC retention time, or authentic reference standard comparison.

Molecular descriptors Hydrogen bonding Computational chemistry Isomer comparison

Reactive Group Chemistry: β-Sulfatoethylsulfonyl as Vinyl Sulfone Precursor — Functional Equivalence Across the Class

The β-sulfatoethylsulfonyl group present in CAS 110845-57-3 functions as a masked vinyl sulfone reactive group. Under alkaline dyeing conditions (typically pH 10–11, 60–80 °C), β-elimination of sulfate generates the reactive vinyl sulfone (–SO2–CH=CH2) species, which forms a covalent ether bond with cellulosic –OH groups or amino groups in wool and polyamide fibers [1]. This reactivity mechanism is conserved across all sulfatoethylsulfonyl-containing intermediates (including CAS 81417-89-2, vinyl sulfone parabase ester, and other naphthalene-based vinyl sulfone precursors) and constitutes the foundational chemistry of Remalan (wool) and Remazol (cotton) reactive dye ranges first patented in 1949 [2]. The differentiation of CAS 110845-57-3 therefore resides not in the reactive group chemistry itself but in the regiospecific positioning of the sulfonic acid group that influences the spectroscopic and dyeing properties of the ultimate azo dye product.

Vinyl sulfone reactive dye β-elimination Fiber-reactive group Dye-fiber covalent bonding

Validated Application Scenarios for CAS 110845-57-3 in Dye Intermediate Procurement and Research


Synthesis of Regioisomerically Pure Reactive Azo Dyes Requiring the 2,8,6-Substitution Pattern on the Naphthalene Core

CAS 110845-57-3 is the requisite intermediate for preparing monoazo and disazo reactive dyes where the sulfonic acid group must occupy the 8-position (1-position in alternative numbering) of the naphthalene ring, as documented in U.S. Patent 5,082,963 [1]. In this application, the compound is first diacylated, then diazotized and coupled with appropriate coupling components (substituted benzenes, naphthylenes, acetoacetic acid arylides, arylamides, pyrazolones, or pyridones) to yield fiber-reactive dyes with precisely defined chromophore geometry [1]. The regiospecific positioning of the sulfonic acid group influences the electronic absorption spectrum of the resulting dye; contamination with the 3-sulfo isomer is known to cause a hypsochromic shift, compromising color matching in textile applications [1].

Quality Control and Analytical Reference Standard for Isomer-Specific HPLC Method Development

Given the near-identity of bulk molecular descriptors between CAS 110845-57-3 and its regioisomer CAS 81417-89-2 (identical exact mass, H-bond donor/acceptor counts, and rotatable bonds) [1], isomer-specific analytical methods are essential for identity verification. CAS 110845-57-3 can serve as an authentic reference standard for developing and validating HPLC methods capable of resolving the 8-sulfo isomer from the 1-sulfo isomer and other regioisomeric impurities in commercially supplied dye intermediates. This application is particularly relevant for procurement quality assurance, where MS or elemental analysis alone cannot distinguish between regioisomers.

Structure-Property Relationship Studies on the Effect of Sulfonic Acid Position on Reactive Dye Performance

The availability of isomerically pure CAS 110845-57-3 (via regiospecific synthesis as described in US 5,082,963) [1] enables systematic comparative studies against the 1-sulfo isomer (CAS 81417-89-2) and other regioisomers to quantify the effect of sulfonic acid group position on dye-fiber fixation efficiency, color yield (K/S values), wash fastness, and light fastness of the resulting reactive dyes. Such structure-property relationship data, while not yet published in the open literature at the time of this analysis, would provide the quantitative evidence base needed to fully substantiate the procurement value proposition of CAS 110845-57-3 over its isomers.

Development of Novel Reactive Dye Chemistries Exploiting the 2,8,6-Regioisomer Scaffold

The patent literature explicitly identifies the 2-amino-8-(β-sulfatoethylsulfonyl)-naphthalene-6-sulfonic acid scaffold (CAS 110845-57-3) as a productive starting material for new monoazo and disazo dyes, including their Cu, Ni, Cr, and Co metal complexes [1]. Research and industrial dye development programs seeking to expand the color gamut or improve fastness properties of vinyl sulfone reactive dyes can utilize this specific regioisomer to access dye structures that are inaccessible from the more common 1-sulfo isomer.

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